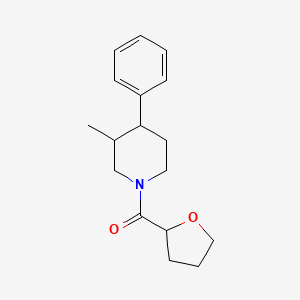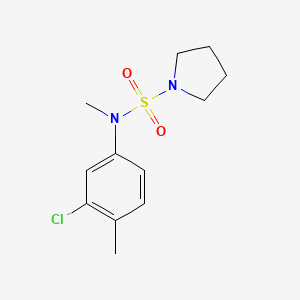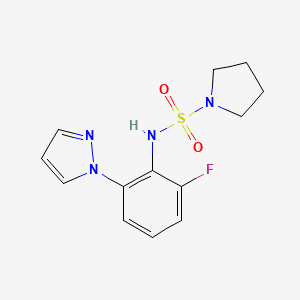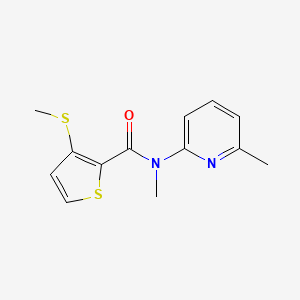
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone, also known as MPP+, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Mécanisme D'action
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is taken up by dopaminergic neurons via the dopamine transporter. Once inside the cells, (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is metabolized to (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ radical, which is highly reactive and can cause oxidative damage to the cells. This oxidative damage leads to the death of dopaminergic neurons, which is the hallmark of Parkinson's disease.
Biochemical and physiological effects:
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been shown to cause a decrease in dopamine levels in the brain, which is consistent with the loss of dopaminergic neurons in Parkinson's disease. (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ also causes an increase in reactive oxygen species, which can lead to oxidative damage to cells. In addition, (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been shown to cause mitochondrial dysfunction, which is a common feature of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ in lab experiments is that it is a well-established tool for studying Parkinson's disease. (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been used in numerous studies and its effects on dopaminergic neurons are well-characterized. However, one limitation of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is that it is a toxic compound and must be handled with care. In addition, (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is not a perfect model of Parkinson's disease and may not fully capture all aspects of the disease.
Orientations Futures
There are several future directions for research on (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+. One direction is to develop new treatments for Parkinson's disease based on the mechanisms of (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ toxicity. Another direction is to use (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ as a tool to study other neurodegenerative diseases, such as Alzheimer's disease. Finally, researchers could study the effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ on other cell types to gain insights into its broader biological effects.
Méthodes De Synthèse
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with potassium permanganate in the presence of a catalytic amount of palladium on carbon. The reaction yields (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ as the major product. The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been widely used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease. (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is toxic to dopaminergic neurons, which are the cells that are affected in Parkinson's disease. By studying the effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ on dopaminergic neurons, researchers can gain insights into the mechanisms of Parkinson's disease and develop new treatments for the disease.
Propriétés
IUPAC Name |
(3-methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-12-18(17(19)16-8-5-11-20-16)10-9-15(13)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKISOQHAOHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)


